molecular formula C2H8N2OS B2519479 Ethanesulfonimidamide CAS No. 2001245-38-9

Ethanesulfonimidamide

Cat. No.: B2519479
CAS No.: 2001245-38-9
M. Wt: 108.16
InChI Key: YIGCZZHJDCDONI-UHFFFAOYSA-N
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Description

Ethanesulfonimidamide is an organosulfur compound with the molecular formula C₂H₈N₂OS. It is a member of the sulfonimidamide family, which are sulfur (VI) species bearing a tetrahedral sulfur center. These compounds are known for their diverse applications in medicinal chemistry, polymer synthesis, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonimidamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under mild conditions. Another method includes the stereospecific sulfur-fluorine exchange reaction, which allows for the preparation of highly enantioenriched sulfonimidamides .

Industrial Production Methods: Industrial production of this compound typically involves the use of bench-stable N-Boc-sulfinamide salts as building blocks. These salts undergo coupling reactions with primary and secondary amines to yield the desired sulfonimidamide with high enantiospecificity .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfoximines, and other sulfur-containing derivatives .

Mechanism of Action

The mechanism of action of ethanesulfonimidamide involves its interaction with specific molecular targets. The compound can act as a chiral template in asymmetric synthesis, allowing for the formation of enantioenriched products. Its sulfur (VI) center can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Ethanesulfonimidamide is unique due to its tetrahedral sulfur center and the ability to form stable enantioenriched products.

Properties

IUPAC Name

(aminosulfonimidoyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2OS/c1-2-6(3,4)5/h2H2,1H3,(H3,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGCZZHJDCDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001245-38-9
Record name ethanesulfonoimidamide
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